Dinonyl adipate
CAS No.: 151-32-6
Cat. No.: VC21060327
Molecular Formula: C24H46O4
Molecular Weight: 398.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151-32-6 |
---|---|
Molecular Formula | C24H46O4 |
Molecular Weight | 398.6 g/mol |
IUPAC Name | dinonyl hexanedioate |
Standard InChI | InChI=1S/C24H46O4/c1-3-5-7-9-11-13-17-21-27-23(25)19-15-16-20-24(26)28-22-18-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
Standard InChI Key | WIYAGHSNPUBKDT-UHFFFAOYSA-N |
SMILES | CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCC |
Canonical SMILES | CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCC |
Boiling Point | 201-210 °C @ 1 mm Hg |
Colorform | Colorless liquid |
Introduction
Chemical Identity and Structural Characteristics
Dinonyl adipate, also commonly referred to as diisononyl adipate (DINA), is an organic compound classified as an adipate ester. The compound exists in two primary forms with distinct CAS numbers: dinonyl adipate (CAS 151-32-6) and diisononyl adipate (CAS 33703-08-1) . Though similar in structure and properties, these compounds have slight variations in their isomeric configuration.
Chemical Formula and Structure
Diisononyl adipate possesses the molecular formula C₂₄H₄₆O₄ with a molecular weight of 398.62 g/mol . Structurally, it consists of an adipic acid backbone (hexanedioic acid) with two isononyl alcohol groups attached through ester linkages. The compound can be represented as hexanedioic acid, diisononyl ester .
Nomenclature and Synonyms
The compound is recognized by numerous synonyms in commercial and scientific literature, including:
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DINA
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Albamite
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Sansocizer DINA
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Diisononyl hexanedioate
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Bis(7-methyloctyl) adipate
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Adipic acid diisononyl ester
Physical and Chemical Properties
Diisononyl adipate demonstrates distinct physical and chemical characteristics that make it suitable for various industrial applications, particularly as a plasticizer.
Physical State and Appearance
At room temperature, diisononyl adipate appears as a colorless to almost colorless clear liquid . This transparent nature makes it particularly suitable for applications where appearance and clarity are important considerations.
Physical Properties
Table 1: Physical Properties of Diisononyl Adipate
Property | Value |
---|---|
Melting point | -56°C |
Boiling point | 233°C |
Density | 0.922 g/cm³ at 20°C |
Vapor pressure | 0 Pa at 20°C or 2.2×10⁻⁵ mmHg (estimated) |
Flash point | 232°C |
Viscosity | 37 cP at 20°C |
Water solubility | 3.2 μg/L at 22°C |
LogP | 9.56 at 20°C |
These properties demonstrate diisononyl adipate's low volatility, hydrophobicity, and thermal stability, characteristics that contribute to its utility in various applications .
Chemical Reactivity
Diisononyl adipate behaves as a typical ester in its chemical reactivity profile. It reacts with acids to liberate heat while producing alcohols and acids. When in contact with strong oxidizing acids, it may undergo a vigorous reaction that is sufficiently exothermic to ignite the reaction products. Similarly, heat is generated when esters interact with caustic solutions. The compound can also produce flammable hydrogen when mixed with alkali metals and hydrides .
Applications and Industrial Uses
Diisononyl adipate has found substantial utility across multiple industries due to its beneficial properties as a plasticizer and chemical intermediate.
Plasticizer Applications
The primary application of diisononyl adipate is as a plasticizer in polyvinyl chloride (PVC) products. It serves as an alternative to restricted phthalate plasticizers, providing flexibility and durability to polymer materials . This application has become increasingly important as regulatory restrictions on traditional phthalate plasticizers have tightened globally.
Cosmetic and Personal Care Products
Dinonyl adipate is utilized in cosmetic and personal care formulations to enhance texture and stability. It can be used alongside colorants like Brilliant Blue FCF to improve product performance while contributing to aesthetic qualities .
Explosive Materials
Diisononyl adipate serves as an additive in the preparation of polyurethane-based plastic bonded explosives, though this represents a more specialized application .
Pharmaceutical and Chemical Synthesis
The compound finds applications in organic synthesis and pharmaceutical industry processes, serving as a chemical intermediate or processing aid in various reactions .
Metabolism and Toxicological Profile
Research on the metabolism and toxicological characteristics of diisononyl adipate provides critical insights into its safety profile and environmental impact.
Human Metabolism and Excretion
A significant study on human metabolism of diisononyl adipate revealed important findings about its metabolic pathways. Researchers identified three specific metabolites based on known metabolism patterns of structurally similar adipates and phthalates:
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Mono(hydroxy-isononyl) adipate (OH-MINA)
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Mono(oxo-isononyl) adipate (oxo-MINA)
Metabolic Study Findings
The study involved three healthy volunteers who received a single oral dose (113-145 μg/kg body weight) of diisononyl adipate. Using a newly developed online-SPE-LC-MS/MS method with isotope dilution, researchers quantified the urinary excretion patterns of the metabolites .
Table 2: Key Metabolic Study Findings
Parameter | OH-MINA | oxo-MINA | cx-MIOA |
---|---|---|---|
Urinary excretion fraction | 0.020-0.023% | 0.003% (mean) | 0.009% (mean) |
Peak concentration time | 1.4-2.3 hours post-dose | 1.4-2.3 hours post-dose | 1.4-2.3 hours post-dose |
Maximum concentration | 23.1 μg/L | 2.87 μg/L | 9.83 μg/L |
Population Exposure Assessment
In a pilot population study of 35 German adults without known diisononyl adipate exposure, none of the three specific metabolites were detected. This finding contrasts with the results from the dosage study, indicating that population exposures are likely lower than 50 μg/kg body weight/day .
Regulatory Status and Recognition
Diisononyl adipate has received regulatory recognition in various contexts, reflecting its importance in commercial applications.
Food Contact Applications
The compound is recognized as an indirect additive used in food contact substances and is listed in FDA 21 CFR 178.3740 . This regulatory listing enables its use in materials that may come into contact with food products.
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